N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C17H14F5NO3 and its molecular weight is 375.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08938412 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Activity and Material Synthesis
The pentafluorobenzamidinate ligand and its derivatives have been explored for their enhanced catalytic activities in processes like ethene oligomerization. The introduction of fluorinated groups, such as in N,N'-bis(trimethylsilyl)pentafluorobenzamidinate complexes, significantly increases catalytic efficiency compared to non-fluorinated analogs. This advancement opens new avenues for the development of more efficient catalysts in polymerization processes (Brussee et al., 2000).
Pharmaceutical Research and Antiulcer Activities
Significant research has been conducted on derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, revealing their potential in preventing gastric ulceration. Acyl derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, have shown promising antiulcer activities in rat models, highlighting the therapeutic potential of these compounds in treating gastrointestinal disorders (Hosokami et al., 1992).
Synthesis and Characterization of Polyimides
Research into novel aromatic polyimides using derivatives of pentafluorobenzamide has contributed to the development of materials with enhanced solubility and thermal stability. These materials have applications in advanced technologies, including electronics and coatings, due to their excellent degradation temperature ranges and specific heat capacities (Butt et al., 2005).
Cardiovascular Properties in Pharmacological Studies
The cardiovascular activities of specific anti-ulcer drugs derived from 2-(3,4-dimethoxyphenyl)ethylamine have been investigated, showing that compounds like 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide can induce beneficial effects on arterial blood flow and cardiac contractility in animal models. Such studies underline the potential for dual therapeutic applications, encompassing both gastrointestinal and cardiovascular benefits (Hirohashi et al., 1993).
Structural and Chemical Properties
The use of pentafluorophenyl as a Lewis acid to stabilize specific conformations in compounds indicates a novel approach to manipulating molecular structures for desired chemical properties. This research provides insights into the design of new materials and drugs by controlling the conformational dynamics of molecules (Forbes et al., 2001).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO3/c1-25-9-4-3-8(7-10(9)26-2)5-6-23-17(24)11-12(18)14(20)16(22)15(21)13(11)19/h3-4,7H,5-6H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOUQYZMHWLGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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